ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15354051 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation. It plays a crucial role in the development of several types of cancer when mutated .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the proliferation of cancer cells . The compound has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
The compound affects the RET signaling pathway . By inhibiting RET, it disrupts the signal transduction that promotes cell growth and division. This disruption can lead to the death of cancer cells or a slowdown in their growth .
Pharmacokinetics
The compound has good solubility in DMSO, with a concentration of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
The inhibition of RET by the compound leads to a reduction in the proliferation of cancer cells . In in vivo studies, the compound effectively inhibited various RET mutations and fusion-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-(pyridin-3-ylmethylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-20(26)19-17(22-13-15-5-4-10-21-12-15)11-18(25)24(23-19)16-8-6-14(2)7-9-16/h4-12,22H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBKMPPSNKHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CN=CC=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.